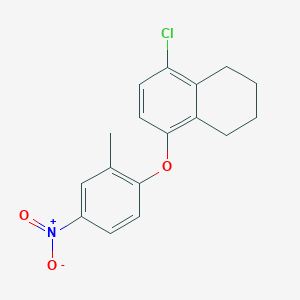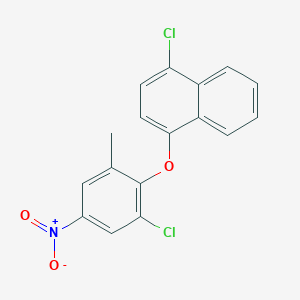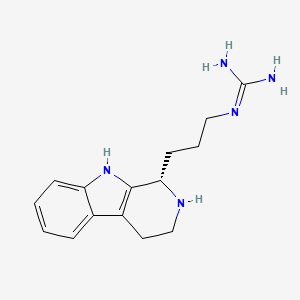![molecular formula C14H22NO2P B14413163 N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide CAS No. 80413-45-2](/img/structure/B14413163.png)
N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide is an organic compound with the molecular formula C14H22NO2P It is a member of the amide family, characterized by the presence of a phosphoryl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide typically involves the reaction of diethylamine with ethyl(phenyl)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives .
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide involves its interaction with specific molecular targets. The phosphoryl group plays a crucial role in binding to target molecules, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and interact with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-2-[ethyl(phenyl)phosphinyl]acetamide
- N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]propionamide
- N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]butyramide
Uniqueness
N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide stands out due to its unique combination of a phosphoryl group and an acetamide backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further highlight its uniqueness .
Propiedades
Número CAS |
80413-45-2 |
|---|---|
Fórmula molecular |
C14H22NO2P |
Peso molecular |
267.30 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[ethyl(phenyl)phosphoryl]acetamide |
InChI |
InChI=1S/C14H22NO2P/c1-4-15(5-2)14(16)12-18(17,6-3)13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
Clave InChI |
ZZZUZJPVNPXNNU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CP(=O)(CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)

![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)


![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14413138.png)


![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)

